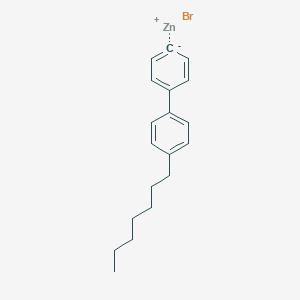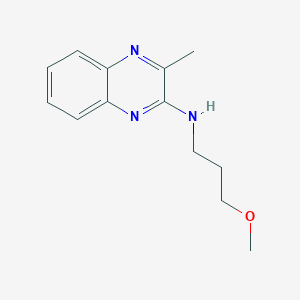
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxypropyl group and a methyl group attached to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. For example, 3-methoxypropylamine can be reacted with a suitable leaving group, such as a halide, on the quinoxaline core.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, sulfonates; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used
Applications De Recherche Scientifique
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine:
Medicinal Chemistry: Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities.
Materials Science: Quinoxalines are used in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features of this compound could make it a candidate for such applications.
Biological Research: The compound can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxypropyl and methyl groups can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the methoxypropyl group, which may result in different biological activities and physicochemical properties.
3-Methoxypropylquinoxaline: Lacks the methyl group, potentially affecting its binding interactions and reactivity.
Quinoxaline N-oxides:
The presence of both the methoxypropyl and methyl groups in This compound makes it unique, potentially offering a combination of properties not found in other quinoxaline derivatives.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(14-8-5-9-17-2)16-12-7-4-3-6-11(12)15-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
Clé InChI |
YUOGVUZSFHFOHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
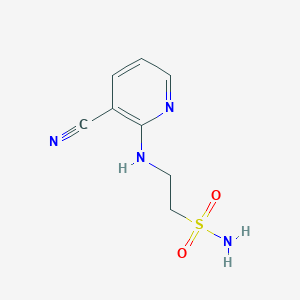
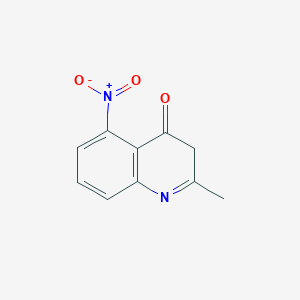
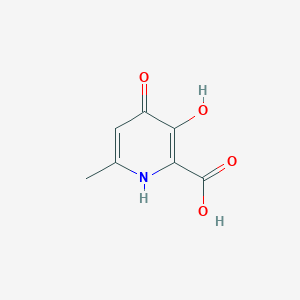
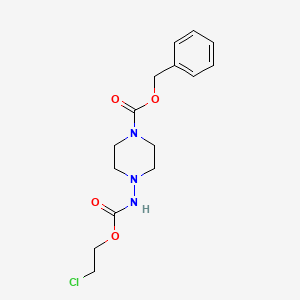
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

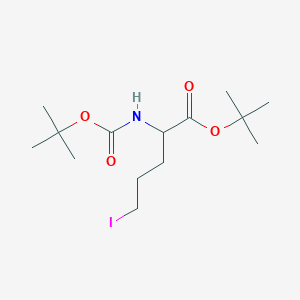
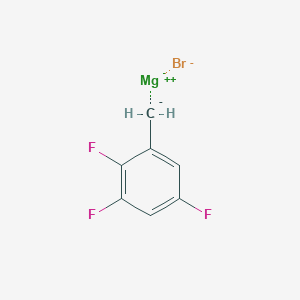
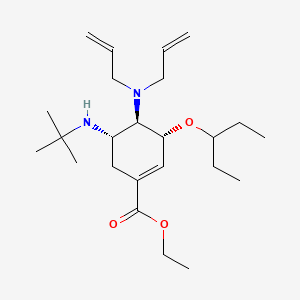
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
